molecular formula C7H9BN2O3 B13887370 [5-(Methylcarbamoyl)pyridin-2-yl]boronic acid

[5-(Methylcarbamoyl)pyridin-2-yl]boronic acid

Katalognummer: B13887370
Molekulargewicht: 179.97 g/mol
InChI-Schlüssel: MBIMDPWJQLHSMU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[5-(Methylcarbamoyl)pyridin-2-yl]boronic acid is a boronic acid derivative with the molecular formula C7H9BN2O3 This compound is of significant interest in various fields of chemistry and biology due to its unique structure and reactivity

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of [5-(Methylcarbamoyl)pyridin-2-yl]boronic acid typically involves the reaction of 5-(methylcarbamoyl)pyridine with a boronic acid derivative. One common method is the palladium-catalyzed coupling reaction, such as the Suzuki-Miyaura cross-coupling reaction. This reaction involves the use of a palladium catalyst, a base (such as potassium carbonate), and a boronic acid or boronate ester. The reaction is typically carried out in an organic solvent like tetrahydrofuran (THF) under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the compound in high purity .

Analyse Chemischer Reaktionen

Types of Reactions

[5-(Methylcarbamoyl)pyridin-2-yl]boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield boronic esters, while substitution reactions can produce various arylated products .

Wissenschaftliche Forschungsanwendungen

[5-(Methylcarbamoyl)pyridin-2-yl]boronic acid has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of [5-(Methylcarbamoyl)pyridin-2-yl]boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as enzyme inhibition, where the compound can bind to the active site of an enzyme and inhibit its activity. The molecular targets and pathways involved depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

This compound is unique due to the presence of the methylcarbamoyl group, which can influence its reactivity and binding properties. This makes it particularly valuable in applications where specific interactions with biological molecules are required .

Eigenschaften

Molekularformel

C7H9BN2O3

Molekulargewicht

179.97 g/mol

IUPAC-Name

[5-(methylcarbamoyl)pyridin-2-yl]boronic acid

InChI

InChI=1S/C7H9BN2O3/c1-9-7(11)5-2-3-6(8(12)13)10-4-5/h2-4,12-13H,1H3,(H,9,11)

InChI-Schlüssel

MBIMDPWJQLHSMU-UHFFFAOYSA-N

Kanonische SMILES

B(C1=NC=C(C=C1)C(=O)NC)(O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.